molecular formula C18H38O B1582373 2-Heptylundecanol CAS No. 5333-44-8

2-Heptylundecanol

Cat. No.: B1582373
CAS No.: 5333-44-8
M. Wt: 270.5 g/mol
InChI Key: YEGNTQBFSQBGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptylundecanol is a fatty alcohol with the chemical formula C18H38O This compound . This compound is a colorless to pale yellow viscous liquid with a mild odor and lubricating properties . It is soluble in various organic solvents and water, making it versatile for different applications.

Preparation Methods

2-Heptylundecanol can be synthesized through the catalytic hydrogenation of oleic acid . This process involves the reaction of oleic acid with hydrogen gas in the presence of a catalyst, typically a metal such as palladium or nickel . The reaction conditions include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Heptylundecanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound into its corresponding alkane. Hydrogen gas (H2) in the presence of a metal catalyst is typically used for this purpose.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Heptylundecanol has several scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: This compound is studied for its potential antimicrobial properties and its role in biological membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility and biocompatibility.

    Industry: It is widely used in the production of lubricants, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Heptylundecanol involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption of therapeutic agents. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

2-Heptylundecanol can be compared with other similar fatty alcohols, such as:

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

CAS No.

5333-44-8

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

2-heptylundecan-1-ol

InChI

InChI=1S/C18H38O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18-19H,3-17H2,1-2H3

InChI Key

YEGNTQBFSQBGJT-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCC)CO

Canonical SMILES

CCCCCCCCCC(CCCCCCC)CO

Key on ui other cas no.

5333-44-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.